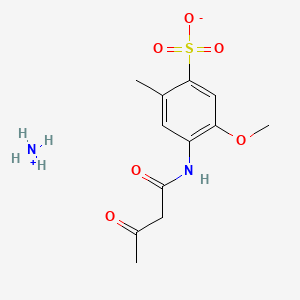
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves multiple steps, starting with the preparation of the core benzene sulfonate structure. The process typically includes the following steps:
Formation of the Benzene Sulfonate Core: This involves the sulfonation of a benzene derivative to introduce the sulfonate group.
Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation reactions are carried out to introduce the methoxy and methyl groups at specific positions on the benzene ring.
Amidation Reaction: The final step involves the amidation reaction where the 3-oxobutanamido group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ammonium 5-methoxy-2-methylbenzenesulfonate: Lacks the 3-oxobutanamido group, resulting in different chemical properties and applications.
Ammonium 5-methoxy-4-(3-oxobutanamido)benzenesulfonate: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
72705-22-7 |
|---|---|
Molecular Formula |
C12H18N2O6S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
azane;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H15NO6S.H3N/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);1H3 |
InChI Key |
ZPDRZMNAFLBUOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[NH4+] |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)NC(=O)CC(=O)C.N |
Key on ui other cas no. |
72705-22-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


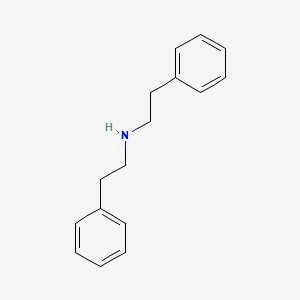

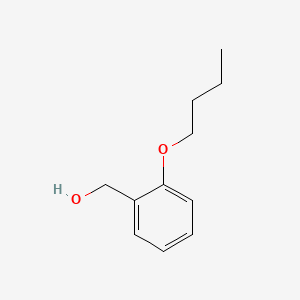
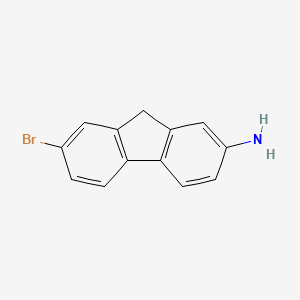


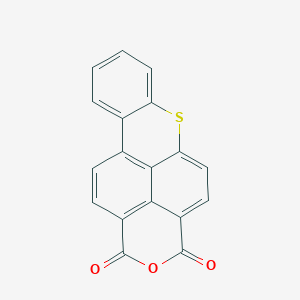
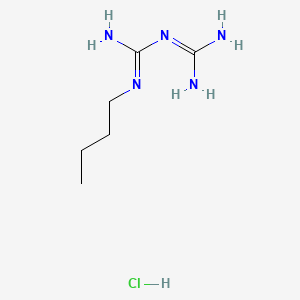
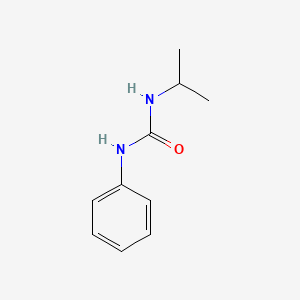
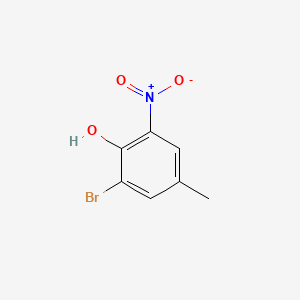
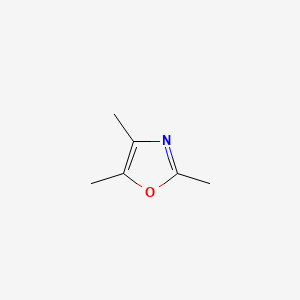
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)
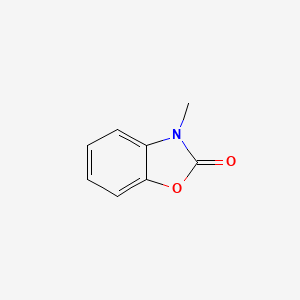
![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)
